SN23862 vs. CB 1954: Superior Tumor Exposure and Pharmacokinetics in Murine Models
In a direct head-to-head pharmacokinetic study in KHT tumor-bearing mice, SN23862 provided significantly higher tumor exposure compared to CB 1954. The absolute tumor AUC for SN23862 was nearly twice that of CB 1954, and the tumor/plasma ratio was similarly elevated [1].
| Evidence Dimension | Tumor Exposure (AUC) and Tumor/Plasma Ratio |
|---|---|
| Target Compound Data | Absolute tumor AUC almost two times higher than CB 1954 |
| Comparator Or Baseline | CB 1954 (aziridine analog) at equimolar i.v. dose (200 μmol/kg) |
| Quantified Difference | ~2-fold increase in tumor AUC |
| Conditions | Male C3H/HeN mice bearing s.c. KHT tumors; i.v. administration at 200 μmol/kg |
Why This Matters
Higher tumor AUC and improved tumor/plasma ratio indicate superior tumor-selective delivery, a critical parameter for maximizing therapeutic index in in vivo GDEPT and hypoxia-targeting studies.
- [1] Kestell P, Pruijn FB, Siim BG, Palmer BD, Wilson WR. Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) and the corresponding aziridine (CB 1954) in KHT tumour-bearing mice. Cancer Chemother Pharmacol. 2000 Nov;46(5):365-74. View Source
